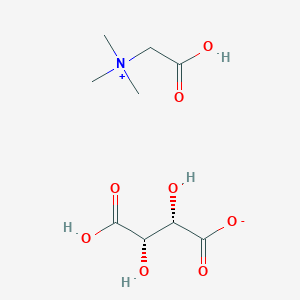

carboxymethyl(trimethyl)azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carboxymethyl(trimethyl)azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate, commonly known as CTAB, is a quaternary ammonium salt. It is a cationic surfactant used in various scientific research applications, including DNA extraction, protein purification, and nanoparticle synthesis. CTAB is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Wirkmechanismus

CTAB acts as a cationic surfactant, which means it has a positively charged head and a hydrophobic tail. The positively charged head interacts with negatively charged surfaces, such as cell membranes and DNA, while the hydrophobic tail interacts with hydrophobic surfaces. CTAB forms micelles in aqueous solutions, which can solubilize hydrophobic molecules and stabilize nanoparticles.

Biochemical and Physiological Effects:

CTAB has been shown to have antimicrobial and antiviral properties. It can disrupt the cell membrane of microorganisms and prevent their growth. CTAB can also interact with proteins and enzymes, which can affect their activity and function. However, CTAB is toxic to cells at high concentrations and can cause cell death.

Vorteile Und Einschränkungen Für Laborexperimente

CTAB is a versatile and widely used surfactant in scientific research. It is readily available and relatively inexpensive. CTAB can be used in various applications, including DNA extraction, protein purification, and nanoparticle synthesis. However, CTAB can be toxic to cells and can interfere with some assays and experiments. Therefore, it is important to use CTAB at appropriate concentrations and to perform toxicity tests before using it in experiments.

Zukünftige Richtungen

There are several future directions for CTAB research. One direction is to develop new methods for CTAB synthesis that are more efficient and environmentally friendly. Another direction is to investigate the mechanism of CTAB interaction with proteins and enzymes and to develop new applications for CTAB in protein research. Additionally, CTAB can be used in drug delivery systems and as a potential antimicrobial agent. Further research is needed to explore these potential applications of CTAB.

In conclusion, CTAB is a cationic surfactant used in various scientific research applications, including DNA extraction, protein purification, and nanoparticle synthesis. CTAB is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the potential applications of CTAB in various fields.

Synthesemethoden

CTAB can be synthesized using different methods, including the reaction of trimethylamine with chloroacetic acid, the reaction of trimethylamine with monochloroacetic acid, and the reaction of trimethylamine with sodium chloroacetate. The latter method is the most commonly used method for CTAB synthesis. In this method, trimethylamine is reacted with sodium chloroacetate in the presence of hydrochloric acid, followed by the addition of sodium hydroxide to adjust the pH. The resulting CTAB is purified by precipitation and recrystallization.

Wissenschaftliche Forschungsanwendungen

CTAB has various scientific research applications, including DNA extraction, protein purification, and nanoparticle synthesis. In DNA extraction, CTAB is used to lyse cells and separate DNA from proteins and other cellular components. CTAB forms a complex with DNA, which is then extracted using organic solvents. In protein purification, CTAB is used to solubilize and purify proteins by forming a complex with the protein of interest. In nanoparticle synthesis, CTAB is used as a surfactant to stabilize the nanoparticles and control their size and shape.

Eigenschaften

CAS-Nummer |

17671-52-2 |

|---|---|

Produktname |

carboxymethyl(trimethyl)azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |

Molekularformel |

C9H17NO8 |

Molekulargewicht |

267.23 g/mol |

IUPAC-Name |

carboxymethyl(trimethyl)azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C5H11NO2.C4H6O6/c1-6(2,3)4-5(7)8;5-1(3(7)8)2(6)4(9)10/h4H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 |

InChI-Schlüssel |

LKAOQCIAIYQGFG-LREBCSMRSA-N |

Isomerische SMILES |

C[N+](C)(C)CC(=O)O.[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O |

SMILES |

C[N+](C)(C)CC(=O)O.C(C(C(=O)[O-])O)(C(=O)O)O |

Kanonische SMILES |

C[N+](C)(C)CC(=O)O.C(C(C(=O)[O-])O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)

![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)